N-(2-Aminophenyl)acetamide

Übersicht

Beschreibung

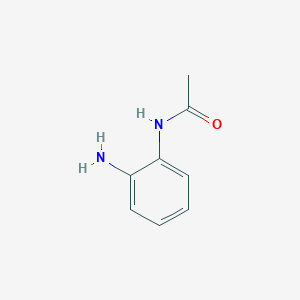

N-(2-Aminophenyl)acetamide (APA) is an acetamide derivative characterized by a primary amine group at the ortho position of the phenyl ring, linked to an acetyl moiety. This structural motif enables diverse applications in synthetic chemistry and drug discovery. APA has been employed as a bidentate directing group in palladium-catalyzed ortho-arylation reactions, facilitating the synthesis of biaryl amides with high selectivity .

Synthetically, APA is typically prepared via condensation reactions. For instance, its derivatives have been synthesized using coupling agents like TBTU in dry dichloromethane (DCM) under mild conditions . Its versatility as an intermediate is further highlighted in the synthesis of bioactive natural products, such as urolithins B, M6, and M7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Aminophenyl)acetamide can be synthesized through the reaction of aniline with acetic anhydride. The reaction typically involves the following steps:

- Dissolve aniline in a suitable solvent such as ethanol.

- Add acetic anhydride to the solution while maintaining the temperature at around 0-5°C.

- Stir the mixture for a few hours until the reaction is complete.

- The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Aminophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(2-Aminophenyl)acetamide is a crucial building block in organic chemistry. It is utilized in the synthesis of various heterocyclic compounds such as benzimidazoles and benzodiazepines. The compound acts as a bidentate directing group in palladium-catalyzed reactions, facilitating the ortho-arylation of benzamides, which is essential for creating complex bioactive molecules .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, coordination complexes derived from this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL. Additionally, certain derivatives have antifungal properties against Aspergillus niger and Fusarium solani.

Anticoccidial Effects

In veterinary medicine, derivatives of this compound have been tested for their anticoccidial activity against Eimeria tenella, a pathogen affecting poultry. One derivative demonstrated effective activity at a dosage of 18 mg/kg in chicken diets, indicating potential applications in animal health.

Antitumor Activity

The compound's derivatives have also shown promise in cancer treatment. For example, CI-994 (4-acetylamino-N-(2-amino-phenyl)benzamide), related to this compound, acts as a histone deacetylase (HDAC) inhibitor. This mechanism promotes hyperacetylation of histones, leading to cell cycle arrest and apoptosis in cancer cells . In vivo studies have indicated that these compounds can inhibit tumor growth effectively across various cancer models .

Industrial Applications

This compound is also utilized in the production of dyes and pigments. Its ability to participate in various chemical reactions allows it to be integrated into polymer synthesis and resin production.

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized several N-(2-aminophenyl)-based compounds and evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties against species such as Aspergillus niger and Fusarium solani.

Case Study 2: Anticoccidial Application

In another study focusing on poultry health, researchers tested various N-(2-aminophenyl)-based compounds for their efficacy against coccidiosis. The findings confirmed that specific derivatives significantly reduced the parasite load in infected chickens, suggesting their potential as alternative treatments in animal husbandry.

Case Study 3: Antitumor Efficacy

Research on CI-994 revealed its effectiveness against primary mammary adenocarcinoma induced by methylnitrosurea in female SD rats. The study demonstrated that treatments with this compound resulted in significant tumor volume reduction compared to untreated controls, highlighting its potential as a systemic treatment for neoplastic diseases .

Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts the compound into quinones | Potassium permanganate, chromium trioxide | Quinones and related compounds |

| Reduction | Converts it into corresponding amines | Lithium aluminum hydride, sodium borohydride | Primary amines |

| Substitution | Electrophilic substitution at the aromatic ring | Halogens, nitrating agents | Halogenated or nitrated derivatives |

Wirkmechanismus

The mechanism by which N-(2-Aminophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various chemical reactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

To contextualize APA’s significance, a comparative analysis with structurally analogous acetamides is provided below. Key parameters include structural features , synthetic routes , biological activities , and applications .

Structural and Functional Group Variations

Phenoxy Acetamides

- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (Compound 27): Structure: Incorporates a phenoxy group with an isopropyl substituent. Synthesis: Condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU and lutidine . Activity: Exhibits antimicrobial properties against gram-positive bacteria .

Thiophene-Based Acetamides

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide :

Sulfonamide-Linked Acetamides

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) :

Pharmacological Activities

Enzyme Inhibitors

- MAO-A/B and Cholinesterase Inhibitors: Naphthoquinone-conjugated aryltriazole acetamides: Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease .

Antimicrobial Agents

- 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazinyl)-N-arylacetamides (Compounds 47–50): Activity: Compounds 47 and 48 are effective against gram-positive bacteria, while 49 and 50 show antifungal activity . APA Comparison: APA’s role in antibiotic resistance diagnosis (e.g., SERS-based NO detection in MRSA) contrasts with these direct antimicrobial agents .

Anti-Cancer Agents

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) :

Biologische Aktivität

N-(2-Aminophenyl)acetamide, also known as 2-Aminoacetanilide, is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Synthesis

This compound has the molecular formula and can be represented structurally as follows:

The compound can be synthesized through various methods, including acylation of 2-aminophenylamine with acetic anhydride or acetyl chloride. The synthesis often involves the use of catalysts or specific reaction conditions to enhance yield and purity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL, outperforming traditional antibiotics like chloramphenicol .

2. Anticoccidial Activity

Research focused on novel derivatives of this compound revealed promising anticoccidial effects against Eimeria tenella, a pathogen affecting poultry. One derivative demonstrated effective activity at a dosage of 18 mg/kg in chicken diets . This highlights the potential application of these compounds in veterinary medicine.

3. Antitumor Activity

This compound derivatives have shown promise in cancer treatment. For instance, CI-994 (4-acetylamino-N-(2-amino-phenyl)benzamide), a compound related to this compound, acts as a histone deacetylase (HDAC) inhibitor. This mechanism leads to hyperacetylation of histones, promoting cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Efficacy Study

A comprehensive study synthesized several N-(2-aminophenyl)-based compounds and evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties against species such as Aspergillus niger and Fusarium solani .

Veterinary Application Study

In another case study focusing on poultry health, researchers tested various N-(2-aminophenyl)-based compounds for their efficacy against coccidiosis. The findings confirmed that specific derivatives significantly reduced the parasite load in infected chickens, suggesting their potential as alternative treatments in animal husbandry .

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications in medicinal chemistry and agriculture. Below is a summary table highlighting key biological activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Aminophenyl)acetamide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide (Compound 27) is synthesized by reacting ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene in dry dichloromethane (DCM), using TBTU as a coupling agent and lutidine as a base at room temperature . Key steps include solvent selection, coupling agent efficiency, and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal structures and validate bond geometries .

- Spectroscopy : NMR (¹H/¹³C) confirms proton/carbon environments, while FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

Q. How is the pharmacological potential of this compound evaluated?

In vitro assays (e.g., cytotoxicity against cancer cell lines) and molecular docking studies are standard. For instance, Sharma et al. (2018) docked N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide into kinase binding pockets to predict anticancer activity . Dose-response curves and IC₅₀ values quantify efficacy, while comparative analysis with control compounds validates specificity.

Advanced Research Questions

Q. How does this compound act as a directing group in Pd-catalyzed C–H activation?

In Pd-catalyzed ortho-arylation, this compound (APA) acts as a bidentate directing group, coordinating Pd(II) to the amine and amide moieties. This facilitates selective C–H bond cleavage at the ortho position of benzamides. Mn(OAc)₂ serves as a co-oxidant, avoiding silver-based systems. The reaction tolerates aryl/heteroaryl iodides, enabling synthesis of biaryl amides (e.g., urolithin derivatives) with moderate-to-good yields .

Q. What computational strategies optimize this compound derivatives for drug design?

- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to predict binding affinities .

- DFT calculations : Analyzes frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MESP) to assess reactivity .

- Retrosynthesis tools : Platforms like Synthia propose feasible synthetic pathways for novel derivatives .

Q. How is surface-enhanced Raman spectroscopy (SERS) applied to study this compound in antibiotic resistance?

Ag nanoparticles (AgNPs) functionalized with this compound derivatives act as plasmonic antennas. The SERS reporter 2,2'-disulfanylbis(this compound) detects nitric oxide (NO) released by antibiotic-stressed bacteria. NO cleaves disulfide bonds, generating benzotriazole and carboxyl groups, which shift SERS signals. This enables real-time, label-free monitoring of bacterial resistance .

Q. How do researchers resolve contradictions in crystallographic and spectroscopic data for acetamide derivatives?

- Multi-technique validation : Cross-check X-ray data (SHELXL-refined structures) with NMR/FTIR to confirm bond lengths and functional groups .

- Thermodynamic analysis : Compare experimental (e.g., DSC for melting points) and computational (e.g., Gaussian-derived thermochemistry) data .

- Purity assessment : Use HPLC to rule out impurities causing spectral discrepancies .

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXAYYWSDIKNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043854 | |

| Record name | 2-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-09-7, 555-48-6 | |

| Record name | o-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034801097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34801-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB34XRQ95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.